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Compound of Interest

Compound Name: Conivaptan-d4

Cat. No.: B15558148

For researchers, scientists, and drug development professionals, this guide provides an in-
depth overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist,
Conivaptan. This document details its suppliers, pricing, and key experimental applications,
including its use as an internal standard in pharmacokinetic studies and its relevance in
studying vasopressin receptor signaling.

Sourcing and Availability of Conivaptan-d4

Conivaptan-d4 is available from several specialized chemical suppliers. Its primary use in a
research setting is as an internal standard for the accurate quantification of conivaptan in
biological matrices using mass spectrometry. Below is a summary of supplier information and
pricing.
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Available .
. Product CAS Molecular . . rice
Supplier Purity Quantitie
Name Number Formula (USD)
S
Conivaptan  1129433- C32H22D4  Not
APEXBIO N 1mg $701.00
-d4 63-1 N402 Specified
=299%
Cayman Conivaptan  1129433- C32H22D4  deuterated Not Inquire for
Chemical -d4 63-1 N402 forms (d1- Specified price
d4)
) 10mg, )
o Conivaptan  1129433- Not Not Inquire for
Clinivex N N 50mg, ]
-d4 63-1 Specified Specified price
100mg
Conivaptan  1129433- Not Not Not Inquire for
Veeprho - g . .
-D4 63-1 Specified Specified Specified price
Shanghai
Nianxing Conivaptan  1129433- C32H22D4 98.0%¢ Not Inquire for
. 0
Industrial -d4 63-1 N402 Specified price
Co., Ltd

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the
most current information.

Mechanism of Action: Dual Vasopressin Receptor
Antagonism

Conivaptan is a non-peptide antagonist of both the vasopressin V1a and V2 receptors.[1][2] Its
deuterated form, Conivaptan-d4, is expected to have the same mechanism of action.
Understanding this dual antagonism is crucial for designing and interpreting experiments.

e Vla Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle
cells. Their activation by arginine vasopressin (AVP) leads to vasoconstriction. Conivaptan
blocks this interaction, leading to vasodilation.
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V2 Receptor Antagonism: V2 receptors are predominantly found in the collecting ducts of the
kidneys. AVP binding to V2 receptors promotes water reabsorption. By antagonizing these

receptors, conivaptan induces aquaresis, the excretion of free water, without significant
electrolyte loss.[3]

The following diagram illustrates the signaling pathways of the V1a and V2 receptors and the
inhibitory action of Conivaptan.
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Caption: Vasopressin Receptor Signaling and Conivaptan Inhibition.
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Experimental Protocols

Conivaptan-d4 is a valuable tool for a variety of in vitro and in vivo studies. Below are detailed
methodologies for key experiments.

Quantification of Conivaptan in Plasma using LC-MS/MS
with Conivaptan-d4 as an Internal Standard

This protocol outlines a method for the accurate measurement of conivaptan concentrations in
plasma samples, a critical component of pharmacokinetic studies.

Objective: To determine the concentration of conivaptan in plasma samples using a liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method with Conivaptan-d4 as an
internal standard.

Materials:

Conivaptan analytical standard

e Conivaptan-d4 (internal standard)

e Human plasma (or other relevant biological matrix)

o Acetonitrile (ACN), HPLC grade

e Formic acid, LC-MS grade

e Ammonium formate, LC-MS grade

e Water, HPLC grade

e Microcentrifuge tubes

o \ortex mixer

o Centrifuge

o HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)
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Procedure:
e Preparation of Stock and Working Solutions:

o Prepare a 1 mg/mL stock solution of conivaptan and Conivaptan-d4 in a suitable solvent
(e.g., DMSO or methanol).

o From the stock solutions, prepare a series of working solutions of conivaptan for the
calibration curve and quality control (QC) samples by serial dilution in 50% acetonitrile.

o Prepare a working solution of Conivaptan-d4 at a fixed concentration (e.g., 100 ng/mL) in
50% acetonitrile.

o Sample Preparation (Protein Precipitation):

o

To 100 pL of plasma sample (calibrant, QC, or unknown), add 20 uL of the Conivaptan-d4
internal standard working solution.

o Vortex briefly to mix.

o Add 300 pL of cold acetonitrile to precipitate plasma proteins.
o Vortex vigorously for 1 minute.

o Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream
of nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase.
e LC-MS/MS Analysis:
o Liquid Chromatography (LC) Conditions:
» Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um)

= Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A suitable gradient to separate conivaptan and Conivaptan-d4 from matrix
components (e.g., 5-95% B over 5 minutes).

Flow Rate: 0.4 mL/min

Injection Volume: 5 pL

o Mass Spectrometry (MS/MS) Conditions:
» |onization Mode: Electrospray lonization (ESI), Positive
» Multiple Reaction Monitoring (MRM) Transitions:

= Conivaptan: Determine the optimal precursor to product ion transition (e.g., m/z 499.2
->291.1).

= Conivaptan-d4: Determine the optimal precursor to product ion transition (e.g., m/z
503.2 -> 295.1).

= Optimize other MS parameters such as collision energy and declustering potential for
maximum signal intensity.

o Data Analysis:

o Construct a calibration curve by plotting the peak area ratio of conivaptan to Conivaptan-
d4 against the nominal concentration of the calibrants.

o Perform a linear regression analysis of the calibration curve.

o Determine the concentration of conivaptan in the QC and unknown samples by
interpolating their peak area ratios from the calibration curve.
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LC-MS/MS Workflow for Conivaptan Quantification
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Caption: LC-MS/MS Workflow for Conivaptan Quantification.
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In Vitro Vasopressin V1a Receptor Radioligand Binding
Assay

This protocol describes a competitive binding assay to determine the affinity of test
compounds, such as conivaptan, for the V1a receptor.

Objective: To measure the binding affinity (Ki) of a test compound for the human vasopressin
V1a receptor expressed in CHO cell membranes.

Materials:

CHO cell membranes expressing the human V1a receptor

o [3H]-Arginine Vasopressin (Radioligand)

» Unlabeled Arginine Vasopressin (for non-specific binding determination)
e Test compound (e.g., Conivaptan)

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1% BSA, pH 7.4

e Wash Buffer: 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4 (ice-cold)

e 96-well microplates

o Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
 Scintillation cocktail

 Scintillation counter

« Filtration manifold

Procedure:

 Membrane Preparation:

o Thaw the V1a receptor-expressing CHO cell membranes on ice.
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o Homogenize the membranes in assay buffer and determine the protein concentration
using a standard protein assay (e.g., BCA).

o Dilute the membranes to the desired concentration in assay buffer (typically 5-20 ug of
protein per well).

e Assay Setup:
o In a 96-well plate, set up the following in triplicate:

» Total Binding: 50 pL of assay buffer, 50 pL of [3H]-AVP (at a concentration near its Kd),
and 100 pL of diluted membranes.

» Non-specific Binding (NSB): 50 pL of unlabeled AVP (at a high concentration, e.g., 1
MM), 50 pL of [3H]-AVP, and 100 pL of diluted membranes.

» Competition Binding: 50 pL of the test compound at various concentrations (e.g., 10-
point serial dilution), 50 pL of [3H]-AVP, and 100 pL of diluted membranes.

Incubation:

o Incubate the plate at 25°C for 60 minutes with gentle agitation.

Filtration:

o Rapidly terminate the binding reaction by filtering the contents of each well through the
pre-soaked glass fiber filters using a filtration manifold.

o Wash the filters three times with 200 uL of ice-cold wash buffer.

Detection:

o Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

o Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation
counter.

Data Analysis:
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o Calculate the specific binding by subtracting the average CPM of the NSB wells from the
CPM of all other wells.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand).

o Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = 1IC50 / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

In Vitro Vasopressin V2 Receptor cAMP Functional
Assay

This protocol details a cell-based functional assay to measure the effect of test compounds on
the V2 receptor-mediated cCAMP production.

Objective: To determine the functional potency (IC50) of a V2 receptor antagonist, such as
conivaptan, by measuring its ability to inhibit AVP-stimulated cAMP production in HEK293 cells.

Materials:

o HEK293 cells stably expressing the human V2 receptor
¢ Cell culture medium (e.g., DMEM with 10% FBS)

e Arginine Vasopressin (AVP)

e Test compound (e.g., Conivaptan)

e IBMX (a phosphodiesterase inhibitor)

e CAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

o 384-well white microplates
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» Plate reader compatible with the chosen detection method
Procedure:
o Cell Culture and Plating:
o Culture the V2R-expressing HEK293 cells according to standard protocols.

o Harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES
and 0.5 mM IBMX).

o Seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well.
o Compound Preparation and Addition:
o Prepare serial dilutions of the test compound (conivaptan) in assay buffer.

o Prepare a solution of AVP at a concentration that gives a submaximal response (e.g.,
EC80).

o Add the test compound to the appropriate wells.

o For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes at
room temperature.

e Cell Stimulation:
o Add the AVP solution to all wells except the basal control wells.
o Incubate the plate at room temperature for 30-60 minutes.

e CAMP Detection:

o Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's
instructions for the chosen cAMP detection kit. This typically involves the addition of lysis
and detection reagents.

o Data Analysis:
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o Generate a standard curve if required by the Kkit.

o Calculate the cAMP concentration in each well based on the plate reader signal and the
standard curve.

o Plot the percentage of inhibition of the AVP response against the logarithm of the test
compound concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the
antagonist.

Logical Relationships in Conivaptan-d4 Application

The use of Conivaptan-d4 as an internal standard is based on a clear logical framework that
ensures the accuracy and reliability of quantitative bioanalysis.
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Logical Framework for Conivaptan-d4 as an Internal Standard
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Caption: Logical Framework for Conivaptan-d4 as an Internal Standard.

This guide provides a comprehensive technical overview for researchers working with
Conivaptan-d4. By understanding its sourcing, mechanism of action, and key experimental
applications, scientists can effectively utilize this tool in their drug discovery and development
efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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